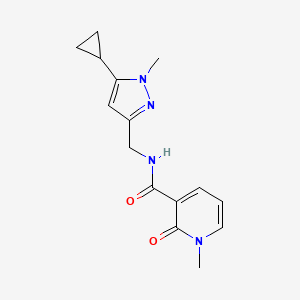

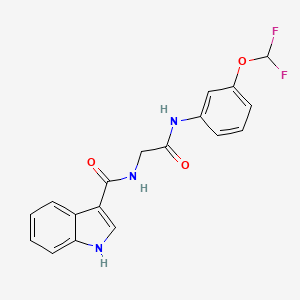

![molecular formula C17H10BrFN2OS B2476805 7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 872197-68-7](/img/structure/B2476805.png)

7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

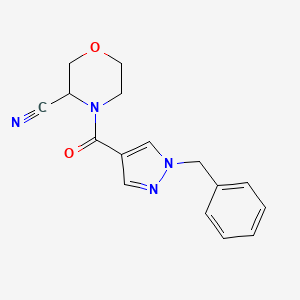

7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. It is a heterocyclic compound that contains a pyrimidine ring fused to a chromene ring with a thione group at the 4th position.

Scientific Research Applications

Antitubercular and Antimicrobial Activities

A study by Kamdar et al. (2011) synthesized novel compounds, including chromeno[2,3-d]pyrimidine derivatives, which exhibited significant antitubercular and antimicrobial activities. This highlights the potential of these compounds in treating tuberculosis and various bacterial infections.

Catalyst-Free Synthesis and Pharmaceutical Applications

Brahmachari and Nayek (2017) developed a catalyst-free synthesis method for functionalized chromeno[2,3-d]pyrimidine derivatives Brahmachari & Nayek (2017). This approach is eco-friendly and efficient, suggesting a practical route for pharmaceutical applications.

Chemosensor Development

Jamasbi et al. (2021) synthesized chromeno[d]pyrimidine derivatives for sensing applications Jamasbi et al. (2021). Specifically, they developed a colorimetric chemosensor for detecting Hg2+ ions, demonstrating the potential of these compounds in environmental monitoring.

Antitumor Screening

Becan and Wagner (2008) synthesized 3-phenylthiazolo[4,5-d]pyrimidine-2-thione derivatives, which underwent antitumor screening Becan & Wagner (2008). Some derivatives exhibited notable activity against human tumor cell lines, indicating their potential in cancer therapy.

Antimicrobial Activity

Banothu and Bavanthula (2012) reported the synthesis of chromeno pyrimidinone derivatives and evaluated their antimicrobial activity Banothu & Bavanthula (2012). This research supports the use of these compounds in developing new antimicrobial agents.

Antioxidant and Antifungal Properties

Sheikhi-Mohammareh et al. (2020) synthesized selenazolopyrimidine-thiones, including a chromeno[2,3-d]pyrimidine derivative, which showed promising antioxidant and antifungal activities Sheikhi-Mohammareh et al. (2020). This suggests their potential in treating fungal infections and oxidative stress-related disorders.

Other Applications

Additional research includes the development of fluorescent chromenopyrimidine derivatives Zonouzi et al. (2013) and studies on the analgesic, anti-pyretic, and DNA cleavage properties of pyrimidine derivatives Keri et al. (2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

7-bromo-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrFN2OS/c18-11-3-6-14-10(7-11)8-13-16(22-14)20-15(21-17(13)23)9-1-4-12(19)5-2-9/h1-7H,8H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPGGFLOXBWWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OC3=C1C(=S)N=C(N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2476727.png)

![3-{8-acetyl-7-methyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2476729.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476730.png)

![N-(tert-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2476740.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2476741.png)